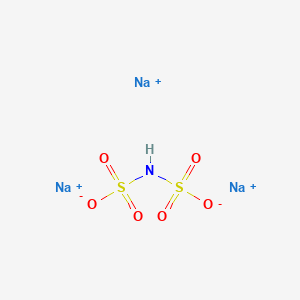
Imidodisulfuric acid, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidodisulfuric acid, trisodium salt can be synthesized by reacting dithiosulfuric acid monoester with sodium hydroxide . The process involves suspending dithiosulfuric acid monoester (Na₂S₂O₅) in water at room temperature and slowly adding sodium hydroxide (NaOH). Once the reaction is complete, the product is crystallized and isolated .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Imidodisulfuric acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfur oxides, while substitution reactions can produce various sulfur-nitrogen compounds.
Applications De Recherche Scientifique
Imidodisulfuric acid, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of certain industrial chemicals and materials.
Mécanisme D'action
The mechanism by which imidodisulfuric acid, trisodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with sulfur and nitrogen-containing biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium citrate: Another trisodium salt, but with a different chemical structure and properties.
Sodium sulfate: A common inorganic compound with different applications and properties.
Uniqueness
Imidodisulfuric acid, trisodium salt is unique due to its combination of sulfur and nitrogen atoms, which is not commonly found in other trisodium salts. This unique structure gives it distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
56491-89-5 |
|---|---|
Formule moléculaire |
HNNa3O6S2+ |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
trisodium;N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H,(H,2,3,4)(H,5,6,7);;;/q;3*+1/p-2 |
Clé InChI |
UDVJSHMSCJKUAP-UHFFFAOYSA-L |
SMILES canonique |
N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)








![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)



![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
